2-Methyldecane
Overview
Description
2-Methyldecane is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecane typically involves the reaction of alkyl halides with Grignard reagents. One common method is the Ni- or Cu-catalyzed cross-coupling alkylation . This process involves the following steps:
Preparation of Grignard Reagent: An alkyl halide (e.g., bromodecane) reacts with magnesium in an anhydrous ether solution to form the Grignard reagent.
Cross-Coupling Reaction: The Grignard reagent is then reacted with a methyl halide in the presence of a nickel or copper catalyst to form this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyldecane, like other alkanes, primarily undergoes the following types of reactions:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form various oxygenated products.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Cracking: Under high temperatures and pressures, this compound can undergo cracking to form smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst such as platinum or palladium.
Substitution: Typically involves halogens (e.g., chlorine or bromine) and UV light or heat.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolites.
Major Products Formed
Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.
Substitution: Halogenated alkanes (e.g., 2-chloro-2-methyldecane).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2-Methyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in the metabolism of hydrocarbons by microorganisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of 2-Methyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions (e.g., oxidation, substitution). The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in oxidation reactions, this compound interacts with oxygen molecules and catalysts to form various oxidized products.
Comparison with Similar Compounds
Similar Compounds
Decane: A straight-chain alkane with the formula C₁₀H₂₂.
3-Methyldecane: Another branched alkane with a methyl group on the third carbon.
2-Methylundecane: A longer-chain alkane with a methyl group on the second carbon.
Uniqueness
2-Methyldecane is unique due to its specific branching, which affects its physical and chemical properties. The presence of the methyl group on the second carbon influences its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts .
Properties
IUPAC Name |
2-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJWYWYZMPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058677 | |
Record name | 2-Methyldecane | |
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Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
189.30 °C. @ 760.00 mm Hg | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
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Record name | Decane, 2-methyl- | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | Nonane, dimethyl- | |
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Record name | 2-METHYLDECANE | |
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Record name | 2-Methyldecane | |
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Record name | 2-methyldecane | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-48.9 °C | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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